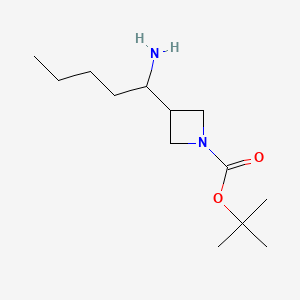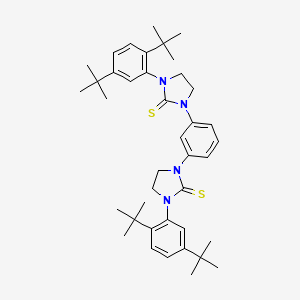
3,3'-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione): is a complex organic compound characterized by its unique structure, which includes two imidazolidine-2-thione groups attached to a 1,3-phenylene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione) typically involves the condensation of 1,3-phenylenediamine with 2,5-di-tert-butylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the imidazolidine-2-thione groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it to imidazoline or imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline or imidazole derivatives.
Substitution: Brominated or nitrated aromatic compounds.
科学研究应用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as an antioxidant due to the presence of the imidazolidine-2-thione groups, which can scavenge free radicals.
Medicine: The compound’s antioxidant properties also make it a candidate for pharmaceutical research, particularly in the development of drugs aimed at treating oxidative stress-related diseases.
Industry: In the industrial sector, the compound is explored for its use as a stabilizer in polymers and as an additive in lubricants to enhance their performance and longevity.
作用机制
The mechanism of action of 3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione) primarily involves its ability to interact with free radicals and reactive oxygen species (ROS). The imidazolidine-2-thione groups can donate electrons to neutralize these reactive species, thereby preventing oxidative damage to cells and materials. This antioxidant activity is mediated through the formation of stable thiyl radicals, which are less reactive and more stable.
相似化合物的比较
- 3,3’-(1,3-Phenylene)bis(2-propenoic acid)
- 1,1’-(1,4-Phenylene)bis(thiourea)
- N,N’-(1,3-Phenylene)dimaleimide
Comparison:
- 3,3’-(1,3-Phenylene)bis(2-propenoic acid): This compound differs in that it contains propenoic acid groups instead of imidazolidine-2-thione groups, leading to different reactivity and applications.
- 1,1’-(1,4-Phenylene)bis(thiourea): While similar in containing thiourea groups, this compound has a different structural arrangement, affecting its chemical properties and uses.
- N,N’-(1,3-Phenylene)dimaleimide: This compound features maleimide groups, which confer distinct reactivity, particularly in polymer chemistry and materials science.
Conclusion
3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione) is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, pharmaceuticals, and chemical processes.
属性
分子式 |
C40H54N4S2 |
|---|---|
分子量 |
655.0 g/mol |
IUPAC 名称 |
1-(2,5-ditert-butylphenyl)-3-[3-[3-(2,5-ditert-butylphenyl)-2-sulfanylideneimidazolidin-1-yl]phenyl]imidazolidine-2-thione |
InChI |
InChI=1S/C40H54N4S2/c1-37(2,3)27-16-18-31(39(7,8)9)33(24-27)43-22-20-41(35(43)45)29-14-13-15-30(26-29)42-21-23-44(36(42)46)34-25-28(38(4,5)6)17-19-32(34)40(10,11)12/h13-19,24-26H,20-23H2,1-12H3 |
InChI 键 |
ZBQPTXCQIHVOSO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2CCN(C2=S)C3=CC(=CC=C3)N4CCN(C4=S)C5=C(C=CC(=C5)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


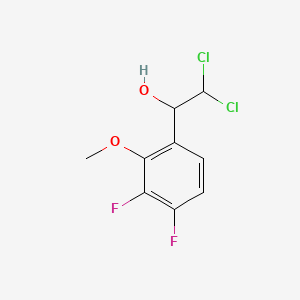


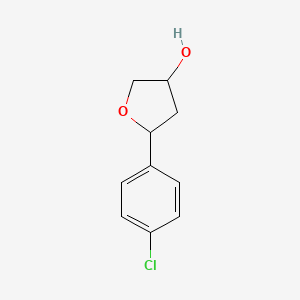
![tert-Butyl 8-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14780029.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)


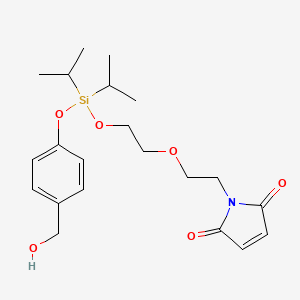

![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)
